

# The Role of DS18561882 in Purine Synthesis Inhibition: A Technical Guide

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Compound Name:	DS18561882	
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## **Executive Summary**

DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. MTHFD2 is highly expressed in cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it a compelling target for cancer therapy. The primary mechanism of action of DS18561882 is the disruption of mitochondrial one-carbon metabolism, leading to a depletion of formate. This formate is essential for the de novo synthesis of purines, which are fundamental building blocks for DNA and RNA. By inhibiting MTHFD2, DS18561882 effectively blocks the purine synthesis pathway, leading to replication stress, cell growth arrest, and ultimately, cancer cell death. This guide provides a comprehensive overview of the mechanism, quantitative preclinical data, and detailed experimental protocols relevant to the study of DS18561882.

## Introduction

One-carbon (1C) metabolism is a complex network of biochemical reactions that are fundamental for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[1] [2] This pathway is compartmentalized within the cell, with distinct reactions occurring in the mitochondria, cytoplasm, and nucleus.[3] In rapidly proliferating cells, such as cancer cells, there is a high demand for the products of 1C metabolism to support DNA replication and cell division.[1]



MTHFD2 is a key enzyme in the mitochondrial 1C pathway, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyl-tetrahydrofolate, which is then used to produce formate. [4] This mitochondrial-derived formate can be exported to the cytoplasm to participate in de novo purine synthesis.[1] The expression of MTHFD2 is significantly upregulated in a wide range of cancers, while being minimally expressed in most normal adult tissues, presenting a therapeutic window for targeted cancer therapies.[5][6]

**DS18561882** has emerged as a potent and isozyme-selective inhibitor of MTHFD2.[7][8] Its mechanism of action is centered on the direct inhibition of MTHFD2, which curtails the supply of one-carbon units for purine synthesis, thereby selectively targeting cancer cells that are highly dependent on this pathway.[3]

### **Mechanism of Action**

The inhibitory action of **DS18561882** on MTHFD2 disrupts the mitochondrial folate cycle. This leads to a reduction in the production and export of formate to the cytoplasm. Formate is a critical contributor of carbon atoms for the C2 and C8 positions of the purine ring in de novo purine synthesis.[9] The depletion of the purine nucleotide pool has several downstream consequences for cancer cells:

- Replication Stress: A lack of sufficient purine nucleotides (dATP and dGTP) hinders DNA replication, leading to stalled replication forks and the accumulation of DNA damage.
- Cell Cycle Arrest: The cellular machinery detects this replication stress and initiates cell cycle checkpoints to halt proliferation, preventing cells with damaged DNA from dividing.
- Apoptosis: If the nucleotide depletion and DNA damage are severe and prolonged, the cell is triggered to undergo programmed cell death (apoptosis).

The predominant effect of **DS18561882** is the blockade of purine synthesis, which ultimately results in the growth arrest of cancer cells.[3]

## **Quantitative Data**

The following tables summarize the key quantitative data for **DS18561882** from preclinical studies.

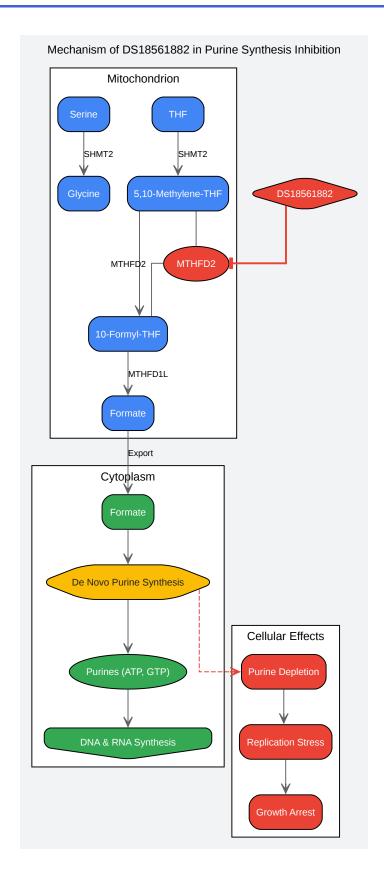


Parameter	Value	Target	Notes	Reference(s)
IC50	0.0063 μM (6.3 nM)	MTHFD2	Biochemical assay	[7]
IC50	0.57 μΜ	MTHFD1	Shows >90-fold selectivity for MTHFD2 over MTHFD1	[7]
GI50	140 nM	MDA-MB-231	Human breast cancer cell line	[5][8]
In Vivo Efficacy	Tumor Growth Inhibition	MDA-MB-231 Xenograft	Dose-dependent inhibition observed	[7][8]
Maximum Tolerated Dose	Not specified in snippets	In vivo	High doses (300 mg/kg) were well-tolerated in mice	[3]

Table 1: In Vitro and In Vivo Activity of DS18561882.

## **Mandatory Visualizations**

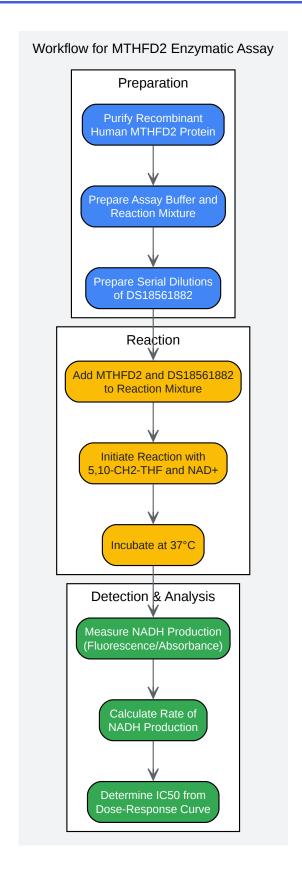




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Caption: Signaling pathway of **DS18561882**-mediated MTHFD2 inhibition.

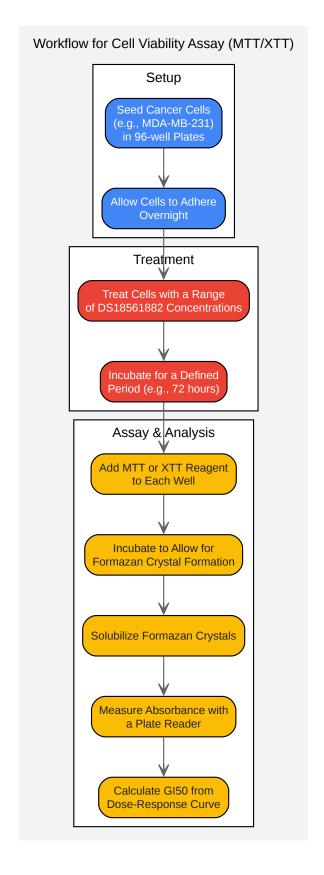




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Caption: Experimental workflow for MTHFD2 enzymatic assay.





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Caption: Experimental workflow for a cell viability assay.



# **Experimental Protocols MTHFD2 Enzymatic Assay**

This biochemical assay is designed to measure the direct inhibitory effect of **DS18561882** on the enzymatic activity of MTHFD2.[10]

#### Materials:

- Recombinant human MTHFD2 protein
- DS18561882
- 5,10-methylenetetrahydrofolate (CH2-THF)
- Nicotinamide adenine dinucleotide (NAD+)
- Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
- 96-well microplate
- Microplate reader capable of measuring fluorescence or absorbance

#### Protocol:

- Preparation:
  - Prepare a stock solution of DS18561882 in a suitable solvent (e.g., DMSO).
  - Perform serial dilutions of the **DS18561882** stock solution in assay buffer to create a range of test concentrations.
  - Prepare a reaction mixture containing the assay buffer and recombinant MTHFD2 protein.
- Reaction Initiation:
  - Add the diluted **DS18561882** or vehicle control to the wells of the microplate.
  - Add the MTHFD2-containing reaction mixture to the wells.



 Initiate the enzymatic reaction by adding the substrates, CH2-THF and NAD+, to each well.

#### Incubation:

 Incubate the plate at a controlled temperature, typically 37°C, for a specific duration (e.g., 30-60 minutes).

#### Detection:

 The dehydrogenase activity of MTHFD2 results in the production of NADH, which can be detected by measuring the increase in fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time using a microplate reader.

#### Data Analysis:

- Calculate the rate of NADH production for each concentration of DS18561882.
- Normalize the rates to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## **Cell Viability Assay**

This cell-based assay evaluates the effect of **DS18561882** on the proliferation and viability of cancer cells. The MTT or XTT assay is a common method.[11][12]

#### Materials:

- Cancer cell line (e.g., MDA-MB-231)
- Complete cell culture medium
- DS18561882
- 96-well cell culture plates



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
- Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

#### Protocol:

- Cell Seeding:
  - Seed the cancer cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment.
  - Incubate the plates overnight to allow the cells to adhere.
- Treatment:
  - Prepare serial dilutions of DS18561882 in complete cell culture medium.
  - Remove the old medium from the wells and add the medium containing the various concentrations of **DS18561882**. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
- Incubation:
  - Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
- Assay:
  - Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours. Live cells
    with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored
    formazan product.
  - If using MTT, add the solubilization solution to dissolve the formazan crystals.
- Data Analysis:



- Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

## In Vivo Mouse Xenograft Model

This animal model is used to assess the anti-tumor efficacy and tolerability of **DS18561882** in a living organism.[6][13][14]

#### Materials:

- Immunocompromised mice (e.g., athymic nude or SCID mice)
- Human cancer cells (e.g., MDA-MB-231)
- **DS18561882** formulated for oral administration
- Vehicle control
- Calipers for tumor measurement
- Animal balance

#### Protocol:

- Tumor Implantation:
  - Subcutaneously inject a suspension of the human cancer cells into the flank of the immunocompromised mice.
- Tumor Growth and Randomization:
  - Monitor the mice regularly for tumor growth.



 Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

#### Treatment:

- Administer **DS18561882** orally to the treatment group at predetermined doses and schedules (e.g., once or twice daily).
- Administer the vehicle control to the control group following the same schedule.

#### · Monitoring:

 Measure the tumor volume (e.g., using the formula: (length × width²)/2) and the body weight of the mice regularly (e.g., 2-3 times per week) throughout the study. Body weight is monitored as an indicator of toxicity.

#### Endpoint and Analysis:

- The study is typically concluded when the tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment.
- At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
- Compare the tumor growth and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of **DS18561882**. The percentage of tumor growth inhibition (TGI) can be calculated.

## Conclusion

**DS18561882** represents a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its high potency and selectivity for MTHFD2, coupled with its mechanism of inhibiting purine synthesis, provide a strong rationale for its continued development as an anti-cancer drug. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of **DS18561882** and other MTHFD2 inhibitors.



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